molecular formula C8H7F2I B1393327 1-(1,1-Difluoroethyl)-2-iodobenzene CAS No. 1032507-55-3

1-(1,1-Difluoroethyl)-2-iodobenzene

Cat. No.: B1393327
CAS No.: 1032507-55-3
M. Wt: 268.04 g/mol
InChI Key: ROBBWSYTHOVNFO-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)-2-iodobenzene is an organic compound that features a benzene ring substituted with an iodine atom and a 1,1-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoroethyl)-2-iodobenzene typically involves the introduction of the 1,1-difluoroethyl group onto a benzene ring that already contains an iodine substituent. One common method involves the use of 1,1-difluoroethyl chloride (CH3CF2Cl) as a difluoroalkylating reagent. This reaction is often catalyzed by nickel and involves arylboronic acids as substrates .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The availability of 1,1-difluoroethyl chloride as a cheap and abundant industrial raw material makes this process economically viable .

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Difluoroethyl)-2-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nickel Catalysts: Used in difluoroalkylation reactions.

    Arylboronic Acids: Common substrates for coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed:

    Substituted Benzenes: Depending on the substituent introduced.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

1-(1,1-Difluoroethyl)-2-iodobenzene has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals.

    Materials Science: It can be used in the development of advanced materials with specific electronic and optical properties.

    Chemical Biology: The compound can serve as a probe in biological studies to investigate the effects of fluorinated groups on biological systems.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)-2-iodobenzene depends on its specific application. . This modification can impact the molecule’s interaction with biological targets, such as enzymes and receptors, thereby influencing its pharmacological activity.

Comparison with Similar Compounds

    1-(1,1-Difluoroethyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of iodine.

    1-(1,1-Difluoroethyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of iodine.

    1-(1,1-Difluoroethyl)-2-bromobenzene: Similar structure but with a bromine atom instead of iodine.

Uniqueness: 1-(1,1-Difluoroethyl)-2-iodobenzene is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The iodine atom’s larger size and lower electronegativity compared to fluorine, chlorine, and bromine can influence the compound’s reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

1-(1,1-difluoroethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2I/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBBWSYTHOVNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1I)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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